molecular formula C18H15FN4OS2 B2945896 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide CAS No. 1351646-91-7

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide

Cat. No.: B2945896
CAS No.: 1351646-91-7
M. Wt: 386.46
InChI Key: GYTCVBAVHFVHKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide is a benzothiazole-derived acetamide featuring two distinct benzothiazole moieties linked via a methylamino-acetamide bridge. The 4-fluorobenzo[d]thiazol-2-yl group introduces electron-withdrawing properties, while the 2-methylbenzo[d]thiazol-5-yl substituent contributes steric bulk and hydrophobicity. Such structural attributes are common in medicinal chemistry, as benzothiazole derivatives are known for diverse bioactivities, including kinase inhibition and antiproliferative effects .

Properties

IUPAC Name

2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4OS2/c1-10-20-13-8-11(6-7-14(13)25-10)21-16(24)9-23(2)18-22-17-12(19)4-3-5-15(17)26-18/h3-8H,9H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYTCVBAVHFVHKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)CN(C)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide is a synthetic compound characterized by its complex structure and potential biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a benzo[d]thiazole core, which is known for its diverse pharmacological activities. The presence of a fluorine atom and methyl groups contributes to its unique chemical properties that may enhance its biological interactions.

Compound Molecular Formula Molecular Weight CAS Number
This compoundC17H16FN3OS347.39 g/mol1351634-86-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of various enzymes, potentially modulating pathways involved in disease processes.

  • Enzyme Inhibition : The compound has shown promise as an inhibitor of carbonic anhydrases, which are critical in regulating pH and fluid balance in tissues. This inhibition can lead to therapeutic effects in conditions such as glaucoma and edema.
  • Antimicrobial Activity : Research indicates that thiazole derivatives, including this compound, exhibit antimicrobial properties against various pathogens. This includes activity against strains of Plasmodium falciparum, highlighting potential applications in treating malaria .

Biological Activity Studies

A series of studies have been conducted to evaluate the biological activity of the compound:

Case Study 1: Antimalarial Activity

In vitro studies demonstrated that modifications in the structure of thiazole derivatives significantly affect their antimalarial potency. The presence of electron-withdrawing groups at specific positions on the phenyl ring enhanced activity against Plasmodium falciparum strains .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was performed using HepG2 cell lines to evaluate the safety profile of the compound. Results indicated low cytotoxicity, suggesting that it could be a viable candidate for further development as an antimalarial agent without significant adverse effects on human cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted the importance of specific functional groups in enhancing biological activity:

  • Fluorine Substitution : The introduction of fluorine enhances lipophilicity, potentially improving membrane permeability and bioavailability.
  • Methyl Groups : The presence of methyl groups at strategic positions has been shown to influence binding affinity to biological targets .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The 4-fluoro group in the target compound and 9b may enhance binding affinity via halogen interactions, similar to the 4-nitrophenyl group in 384861-64-7 .
  • Hydrophobic Substituents : The 2-methyl group in the target compound contrasts with the 4-methoxy or 4-bromo groups in analogues like 9d and 9c , which influence solubility and membrane permeability.
  • Linker Flexibility: The methylamino-acetamide bridge in the target compound differs from the triazole linkers in 9a-9e and thioacetamide in 33 , impacting conformational rigidity and target engagement.

Physicochemical Properties

Melting points (MP) and solubility trends can be inferred:

  • MP Range : Analogues in melt at 195–240°C , suggesting the target compound may similarly exhibit high thermal stability due to aromatic stacking.
  • Solubility : The 4-fluoro and 2-methyl groups likely reduce aqueous solubility compared to polar triazole-linked derivatives (e.g., 9a-9e ), necessitating formulation adjustments for bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.